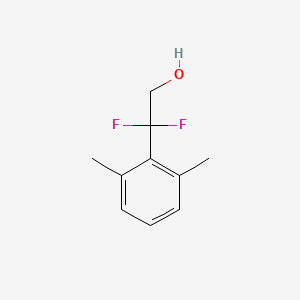

2-(2,6-Dimethylphenyl)-2,2-difluoroethanol

Description

Properties

IUPAC Name |

2-(2,6-dimethylphenyl)-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-7-4-3-5-8(2)9(7)10(11,12)6-13/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQALEVUQUIJRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(CO)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,6 Dimethylphenyl 2,2 Difluoroethanol and Analogous Difluoroethanol Compounds

Strategies for the Construction of the gem-Difluoroethanol Moiety

The synthesis of the gem-difluoroethanol group (–CF₂CH₂OH) is a central challenge in producing this class of compounds. Various methodologies have been developed, primarily involving fluorination, reduction, and nucleophilic difluoromethylation reactions.

Reductive Approaches for Difluoroethanol Synthesis

Reductive methods provide a common pathway to difluoroethanols, typically starting from fluorinated carboxylic acid derivatives. ki.sinih.gov A general and economically viable process involves the catalytic hydrogenation of difluoroacetic acid esters, such as methyl difluoroacetate (B1230586) or ethyl difluoroacetate, to yield 2,2-difluoroethanol (B47519). ki.sinih.govacs.org This reaction is often performed at elevated pressure using a noble metal catalyst, such as rhodium or ruthenium on a carbon support. ki.sinih.gov For instance, the hydrogenation of methyl difluoroacetate using an Rh/C catalyst has been shown to produce difluoroethanol. nih.gov Another example is the hydrogenation of ethyl difluoroacetate over a CuO-ZnO-BaO/CNT catalyst, which produced 2,2-difluoroethanol in high yield. acs.org

Historically, stoichiometric reducing agents like lithium aluminium hydride have been used to reduce difluoroacetyl chloride to difluoroethanol, though this method is less economical for large-scale production. nih.gov More modern approaches focus on catalytic transfer hydrogenation, which can be more chemoselective and environmentally benign. nih.gov

Nucleophilic Difluoromethylation and Electrophilic Addition Pathways

Nucleophilic difluoromethylation involves the addition of a difluoromethyl anion synthon to an electrophile, such as an aldehyde. nih.govresearchgate.net Reagents like difluoromethyl phenyl sulfone (PhSO₂CF₂H) can be deprotonated to form a nucleophilic [CF₂H]⁻ equivalent, which then adds to an aldehyde. nih.govrsc.org The resulting sulfonyl-containing intermediate can be reductively desulfonylated to yield the desired difluoromethyl alcohol. rsc.org Another approach utilizes diethyl difluoromethylphosphonate, which can also serve as a source for nucleophilic difluoromethylation of carbonyl compounds. nih.gov

Electrophilic addition pathways are fundamental in alkene chemistry and can be adapted for fluorination. nih.govwikipedia.orgacs.org The reaction is initiated by the attack of an electrophile on the electron-rich double bond, forming a carbocation intermediate that is subsequently attacked by a nucleophile. nih.govacs.org In the context of synthesizing fluoroalcohols, an alkene can be treated with a source of electrophilic fluorine. For example, the fluorination of functionalized aromatic olefins with a combination of phenyliodine(III) oxide (PhIO) and hydrogen fluoride-pyridine (HF·py) can produce 3,3-difluoro-1-propanol derivatives. nih.gov This type of reaction proceeds via an electrophilic attack on the alkene. wikipedia.org

Methods for Aryl Group Incorporation and Derivatization in Substituted Difluoroethanols

The introduction of a specific aryl substituent, such as the 2,6-dimethylphenyl group, is a key step that can be achieved at different stages of the synthesis.

Formation of Phenyl-Substituted Difluoroethanol Systems

The synthesis of phenyl-substituted difluoroethanols can be approached in several ways. One convergent strategy involves the reaction of an organometallic reagent with a difluoroacetyl equivalent. For example, the Grignard reagent 2,6-dimethylphenylmagnesium bromide could be added to difluoroacetaldehyde (B14019234) or its synthetic equivalent. The resulting secondary alcohol would be 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol.

Alternatively, a linear approach starts with a precursor already containing the aryl group. A common starting material for a reductive strategy would be an ester of 2-(2,6-dimethylphenyl)-2,2-difluoroacetic acid. This ester can then be reduced to the target alcohol using methods described in section 2.1.2. Similarly, for a nucleophilic difluoromethylation approach, 2,6-dimethylbenzaldehyde (B72290) can be used as the substrate, reacting with a difluoromethyl anion source like that derived from difluoromethyl phenyl sulfone. rsc.org

Cross-coupling reactions, such as the Suzuki coupling, provide another powerful tool for incorporating aryl groups. rsc.org A synthesis could be designed where a bromo-substituted difluoroethanol is coupled with a suitable boronic acid to introduce the desired phenyl group. rsc.org

Stereoselective Synthetic Approaches to Chiral Fluoroalcohols

The creation of chiral fluoroalcohols is of significant interest, and several stereoselective methods have been developed. A primary strategy is the asymmetric reduction of a prochiral ketone precursor, such as 1-(2,6-dimethylphenyl)-2,2-difluoroethan-1-one.

Catalytic asymmetric reduction is a highly effective method. This can be achieved using oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS reduction) with borane (B79455) as the reducing agent. nih.gov While highly effective for many ketones, the reduction of trifluoromethyl ketones can sometimes result in lower enantioselectivity due to the similar steric bulk of the trifluoromethyl and phenyl groups. nih.gov

Asymmetric transfer hydrogenation, often employing chiral ruthenium(II) or iridium(III) complexes, offers another robust method. ki.si These catalysts, in combination with a hydrogen source like formic acid or isopropanol, can reduce ketones to alcohols with high enantioselectivity. ki.si Alcohol dehydrogenases (ADHs) are also used for the stereoselective reduction of sterically demanding 2-hydroxy ketones, providing access to diastereomerically pure 1,2-diols with excellent enantioselectivity. nih.gov

Another pathway to chiral fluoroalcohols is through the enantioselective nucleophilic difluoromethylation of aldehydes. researchgate.net This has been demonstrated using chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, to catalyze the reaction of an aldehyde with a difluoromethylating agent like PhSO₂CF₂H, albeit with moderate enantiomeric excess in some cases. researchgate.net

Table 2: Examples of Stereoselective Syntheses of Chiral Alcohols

| Method | Catalyst/Reagent | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | (-)-DIP-Chloride | Aryl/Alkyl Fluoroalkyl Ketones | Reagent-controlled stereoselectivity | rsc.org |

| Asymmetric Transfer Hydrogenation | ansa-Ruthenium(II) Complex | γ-Oxo-α-CF₃-methanols | Dynamic kinetic resolution | ki.si |

| Asymmetric Reduction | Chiral Organomagnesium Amides (COMAs) | Trifluoromethyl Ketones | High enantioselectivity (up to 98:2 er) | |

| Enantioselective Difluoromethylation | Chiral Quaternary Ammonium (B1175870) Salts | Aromatic Aldehydes | Phase-transfer catalysis | researchgate.net |

| Asymmetric Hydrogenation | Iridium-Azabicyclo Thiazole-Phosphine Complex | Fluorinated Allylic Alcohols | Access to chiral 1,2-fluorohydrins |

Advanced and Emerging Synthetic Techniques for Fluorinated Alcohols

Recent progress in synthetic organic chemistry has led to the development of novel methodologies that offer milder reaction conditions, higher selectivity, and improved functional group tolerance compared to traditional fluorination techniques. These advanced methods, including those mediated by visible light, enzymes, and specialized reagents, are paving the way for the efficient synthesis of complex fluorinated alcohols.

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. mdpi.com It allows for the generation of reactive radical species under exceptionally mild conditions, often at room temperature, thereby offering high functional group compatibility and unique mechanistic pathways. mdpi.comresearchgate.net These methods have been successfully applied to the synthesis of fluorinated building blocks, which are precursors to difluoroethanol compounds.

One prominent strategy involves the visible-light-induced deoxygenation/defluorination of aromatic carboxylic acids in the presence of α-trifluoromethyl alkenes. organic-chemistry.org This process, often catalyzed by an iridium-based photocatalyst, generates an acyl radical that adds to the trifluoromethyl alkene, followed by a β-fluoride elimination to yield γ,γ-difluoroallylic ketones. organic-chemistry.org These ketone products can then be readily reduced to the corresponding difluoroethanol derivatives through standard hydrogenation or hydride reduction methods. The broad substrate scope and tolerance for various functional groups make this a versatile approach for accessing complex difluoro-alcohols. organic-chemistry.org

Another approach utilizes visible light to promote the reaction between difluoroenoxysilanes and thiosulfonates, providing an efficient route to α,α-difluoro-β-ketothioethers. rsc.org Similarly, the reductive difluoroalkylation of electron-deficient alkenes can be achieved using 1,1-difluorinated iodides and blue light irradiation, a process that proceeds through a radical chain mechanism. nih.gov The resulting difluorinated products serve as key intermediates that can be converted to the target alcohol functionality.

Table 1: Examples of Visible-Light-Mediated Synthesis of Difluoro Ketone Precursors

| Reactant 1 | Reactant 2 | Photocatalyst | Product Type | Yield | Source |

| Aromatic Carboxylic Acid | α-Trifluoromethyl Alkene | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | γ,γ-Difluoroallylic Ketone | 60-92% | organic-chemistry.org |

| Difluoroenoxysilane | Thiosulfonate | Not specified | α,α-Difluoro-β-ketothioether | High | rsc.org |

| Electron-deficient Alkene | 1,1-Difluoroalkyl Iodide | None (Blue Light) | Reductive Difluoroalkylation Product | Moderate to Good | nih.gov |

Enzymatic catalysis offers an unparalleled level of selectivity for the synthesis of chiral molecules, including fluorinated compounds. nih.gov Enzymes provide a unique chiral microenvironment within their active sites, enabling precise stereocontrol that is often difficult to achieve with conventional chemical catalysts. the-innovation.org This approach is particularly valuable for producing enantiomerically pure pharmaceuticals, where a single stereoisomer is responsible for the desired therapeutic effect. mdpi.com

Lipases are among the most widely used enzymes in organic synthesis due to their stability, broad substrate acceptance, and ability to function in non-aqueous media. mdpi.com They are frequently employed for the kinetic resolution of racemic mixtures of fluorinated alcohols or their corresponding esters. In a typical resolution, the enzyme selectively acylates or deacylates one enantiomer of the alcohol, allowing for the separation of the fast-reacting enantiomer from the unreacted one. This chemoenzymatic strategy has been successfully used to synthesize enantiomerically pure secondary alcohols. acs.org

Beyond resolution, enzymatic methods can be used for the asymmetric synthesis of fluorinated compounds, constructing stereocenters with high fidelity. the-innovation.org For instance, enzyme-catalyzed reactions can achieve high enantioselectivity (ee) in the synthesis of fluorinated compounds, with reported values often exceeding 90% ee. the-innovation.org While the direct enzymatic synthesis of this compound is not explicitly detailed in the literature, the established principles of enzymatic catalysis for chiral fluorinated molecules suggest it is a highly promising route for obtaining its enantiopure forms. the-innovation.orgnih.gov

Table 2: Representative Enantioselectivities in Enzymatic Synthesis of Fluorinated Compounds

| Reaction Type | Enzyme Class | Substrate Type | Enantiomeric Excess (ee) | Source |

| Asymmetric Synthesis | Old Yellow Enzyme (OYE) | β-Substituted Fluorinated Alkene | 90% - 98% | the-innovation.org |

| Asymmetric Synthesis | Old Yellow Enzyme (OYE) | γ-Substituted Fluorinated Alkene | 92% - 99% | the-innovation.org |

| Kinetic Resolution | Lipase | Racemic Fluorinated Carboxylic Acid | >98% | mdpi.com |

A significant challenge in the synthesis of β-difluoroalcohols is the propensity for β-fluorine elimination under anionic conditions. To circumvent this issue, innovative methods utilizing specially designed organosilicon reagents have been developed for the direct transfer of difluoroethanol units. nih.gov This strategy relies on the radical activation of a C-Si bond, providing a robust and efficient pathway to a wide range of difluoromethyl-substituted alcohols. nih.gov

In this approach, a fluoroalkylsilicon reagent is designed to undergo intramolecular C-Si bond activation initiated by an alkoxyl radical. nih.gov This key step generates a β-fluoro carbon radical, which can then participate in various coupling reactions, including allylation, alkylation, and alkenylation. nih.gov This method avoids the formation of anionic intermediates that lead to decomposition, thus enabling the efficient construction of the desired difluoroethanol motif. nih.gov The versatility of this approach has been demonstrated through the successful synthesis of numerous fluoroalkyl alcohols, including the late-stage functionalization of complex bioactive molecules. nih.gov

Table 3: Scope of Direct Difluoroethanol Unit Transfer using Organosilicon Reagents

| Reaction Type | Coupling Partner | Product | Source |

| Allylation | Allyl Sulfone | Homoallylic Difluoroethanol | nih.govnih.gov |

| Alkylation | Alkyl Iodide | Alkylated Difluoroethanol | nih.govnih.gov |

| Alkenylation | Vinyl Bromide | Alkenylated Difluoroethanol | nih.govnih.gov |

Chemical Reactivity and Transformation Pathways of 2 2,6 Dimethylphenyl 2,2 Difluoroethanol

Intrinsic Reactivity of the gem-Difluoroethanol Functional Group

The presence of two fluorine atoms on the same carbon atom (a gem-difluoro arrangement) profoundly influences the reactivity of the adjacent alcohol functional group. This is primarily due to the strong electron-withdrawing inductive effect of fluorine, the most electronegative element.

Electrophilic Character and Susceptibility to Chemical Transformations

The two fluorine atoms in the gem-difluoroethanol moiety create a significant partial positive charge on the carbon to which they are attached (the α-carbon). This electron deficiency makes the α-carbon electrophilic and thus susceptible to attack by nucleophiles. This inherent electrophilicity is a key driver for many of the chemical transformations the group can undergo. The reactivity of related gem-difluoroalkenes, which are known to be susceptible to nucleophilic attack, underscores the electrophilic nature of the difluorinated carbon. ucalgary.canih.gov

Substitution, Addition, and Elimination Reactions

The gem-difluoroethanol group can participate in a variety of fundamental organic reactions, including substitution, addition (in precursor synthesis), and elimination.

Substitution Reactions: Like other alcohols, the hydroxyl group of 2-(2,6-dimethylphenyl)-2,2-difluoroethanol can be converted into a better leaving group and subsequently substituted. youtube.comgoogle.com Acid-catalyzed substitution with hydrogen halides (HX), for instance, can replace the -OH group with a halogen. libretexts.org The reaction begins with the protonation of the hydroxyl group to form an oxonium ion, which is a much better leaving group (H₂O). youtube.comlibretexts.org Given that this is a secondary benzylic alcohol, the reaction can proceed via an Sₙ1 mechanism involving a carbocation intermediate or an Sₙ2 mechanism. youtube.comlibretexts.org Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also commonly used to convert primary and secondary alcohols into alkyl chlorides and bromides, respectively, typically through an Sₙ2 pathway. youtube.com

Elimination Reactions (Dehydration): Alcohols can undergo dehydration (elimination of a water molecule) to form alkenes, a reaction typically catalyzed by strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures. ucalgary.cachadsprep.comsaskoer.ca For this compound, this reaction would yield 1-(2,6-dimethylphenyl)-1,1-difluoroethene. The mechanism for secondary alcohols is generally E1, proceeding through a carbocation intermediate after the hydroxyl group is protonated and leaves as water. ucalgary.calibretexts.org However, an E2 mechanism is also possible, particularly with a strong base. du.edu.eg The resulting gem-difluoroalkene is itself a reactive species, susceptible to further reactions. For example, it is known that such alkenes can undergo nucleophilic attack at the difluorinated carbon, often followed by the elimination of a fluoride (B91410) ion. ucalgary.ca

Addition Reactions to Precursors: The synthesis of gem-difluoroethanol compounds often involves addition reactions to precursors like gem-difluoroalkenes. The addition of water across the double bond of a gem-difluoroalkene, for example, would yield a gem-difluoroethanol. This process is the reverse of the acid-catalyzed dehydration. libretexts.org

Table 1: Key Reactions of the gem-Difluoroethanol Group

| Reaction Type | Reagents/Conditions | Product Type | Mechanism |

|---|---|---|---|

| Substitution | HX (e.g., HBr, HCl) | 2-(2,6-Dimethylphenyl)-2,2-difluoro-1-haloethane | Sₙ1 or Sₙ2 |

| Substitution | SOCl₂, PBr₃ | 2-(2,6-Dimethylphenyl)-2,2-difluoro-1-haloethane | Sₙ2 |

| Elimination | Conc. H₂SO₄, Heat | 1-(2,6-Dimethylphenyl)-1,1-difluoroethene | E1 |

Deoxyfluorination Reactions of Alcohols

Deoxyfluorination is a process where a hydroxyl group is replaced by a fluorine atom. nih.govorganic-chemistry.orgcas.cn While the target molecule, this compound, already contains fluorine, the hydroxyl group can be further transformed into a fluoride, yielding 1-(2,6-dimethylphenyl)-1,1,2-trifluoroethane. This transformation is significant as it introduces an additional fluorine atom, potentially further modifying the compound's properties. A variety of modern reagents have been developed for this purpose, including diethylaminosulfur trifluoride (DAST), PyFluor, and PhenoFluor, which often offer milder conditions and better functional group tolerance compared to classical methods. nih.govcas.cnwvu.edu These reactions typically proceed by activating the alcohol to create a good leaving group, which is then displaced by a fluoride ion in an Sₙ2-type mechanism. nih.gov For secondary benzylic alcohols, these conditions must be chosen carefully to avoid competing elimination reactions. nih.gov

Reactivity at the Aryl Moiety and Its Influence on the Difluoroethanol Group

The 2,6-dimethylphenyl ring is not merely a passive scaffold; its substituents and aromatic character influence the reactivity of the difluoroethanol group and provide sites for further chemical modification.

Functionalization of the 2,6-Dimethylphenyl Ring

The reactivity of the aromatic ring in electrophilic aromatic substitution (EAS) is influenced by the attached groups. Alkyl groups, such as the two methyl groups in the 2,6-dimethylphenyl moiety, are generally activating and ortho-, para-directing. lumenlearning.comlumenlearning.com However, the steric hindrance imposed by the two methyl groups at the ortho positions to the difluoroethanol substituent significantly impacts where new substituents will be added.

Electrophilic attack will be sterically hindered at the positions ortho to the methyl groups (positions 3 and 5). Therefore, electrophilic substitution is most likely to occur at the para position (position 4) relative to the difluoroethanol-bearing carbon. The difluoroethanol group itself is electron-withdrawing due to the fluorine atoms, which deactivates the ring, making reactions more sluggish compared to benzene (B151609). libretexts.org This deactivating effect further disfavors substitution at the ortho positions.

Modern C-H functionalization techniques offer alternative pathways for modifying the aryl ring, sometimes overcoming traditional steric limitations. nih.govnih.govacs.org These methods, often catalyzed by transition metals like palladium, can enable direct arylation or other substitutions at C-H bonds that would be inaccessible through classical EAS. nih.govacs.org However, the steric bulk of the 2,6-disubstituted pattern would still present a significant challenge. researchgate.net

Influence of Fluorine on Aryl-Difluoroethanol Acidity and Complexation

The presence of the gem-difluoro group has a pronounced electronic effect on the acidity of the hydroxyl proton and the molecule's ability to form complexes.

Acidity: The two highly electronegative fluorine atoms strongly withdraw electron density from the rest of the molecule through the carbon skeleton (an inductive effect). This effect extends to the oxygen atom of the hydroxyl group, making the O-H bond more polarized and the proton more acidic than in a non-fluorinated analogue like 2-phenylethanol. nih.gov The stabilization of the resulting alkoxide conjugate base by this electron withdrawal is the primary reason for the increased acidity. Studies on similar fluorinated alcohols have consistently shown a significant decrease in the pKa of the hydroxyl group. nih.gov

Complexation and Hydrogen Bonding: The increased acidity of the hydroxyl proton enhances its ability to act as a hydrogen-bond donor. Simultaneously, the fluorine atoms themselves can act as weak hydrogen-bond acceptors. nih.gov This can lead to the formation of intramolecular hydrogen bonds between the hydroxyl proton and one of the fluorine atoms, which can influence the molecule's preferred conformation. mdpi.com Such intramolecular interactions can, in turn, affect the molecule's ability to form intermolecular hydrogen bonds or coordinate to metal centers (complexation). The balance between the increased hydrogen-bond donating capacity of the OH group and the potential for intramolecular OH···F hydrogen bonding is a key feature of fluorinated alcohols. nih.gov

Table 2: Influence of Fluorination on Molecular Properties

| Property | Effect of gem-Difluoro Group | Rationale |

|---|---|---|

| Acidity of OH | Increased | Inductive electron withdrawal by fluorine atoms stabilizes the conjugate base. |

| H-Bond Donation | Enhanced | Increased polarity of the O-H bond. |

| Conformation | Influenced by potential OH···F intramolecular hydrogen bonds. | Interaction between the acidic OH proton and electronegative fluorine atoms. |

| Aryl Ring Reactivity | Deactivated for Electrophilic Substitution | Electron-withdrawing nature of the CH(OH)CF₂ group. |

Mechanistic Insights into Key Reactions Involving Difluoroethanols

The reactivity of this compound is largely governed by the interplay between the electron-withdrawing difluoromethyl group, the hydroxyl group, and the adjacent aromatic ring. These features make it a candidate for a variety of chemical transformations.

Lewis Acid-Mediated Ring Closure and Related Transformations

Lewis acids are known to activate alcohols towards nucleophilic attack or rearrangement. In the case of 2-aryl-2,2-difluoroethanols, Lewis acid coordination to the hydroxyl group can initiate a cascade of reactions, potentially leading to cyclized products. While direct studies on this compound are not extensively documented, the behavior of analogous systems provides significant mechanistic insights.

A plausible pathway involves the activation of the hydroxyl group by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to form a good leaving group. This can be followed by an intramolecular electrophilic attack on the electron-rich 2,6-dimethylphenyl ring. The steric hindrance from the two methyl groups on the aromatic ring would likely direct the cyclization to the less hindered positions.

The general mechanism for such a Lewis acid-mediated cyclization can be envisioned as follows:

Activation of the Hydroxyl Group: The Lewis acid coordinates to the oxygen atom of the alcohol, enhancing its leaving group ability.

Carbocation Formation: Departure of the activated hydroxyl group generates a benzylic carbocation stabilized by the adjacent aromatic ring, despite the destabilizing effect of the electron-withdrawing CF₂ group.

Intramolecular Electrophilic Aromatic Substitution: The carbocation then attacks the aromatic ring to form a new ring system. The regioselectivity of this step is influenced by the directing effects of the substituents on the aromatic ring.

Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the cyclized product.

In related systems, Lewis acids have been shown to promote Prins-type cyclizations where an alcohol reacts with an aldehyde. acs.org While not a direct intramolecular cyclization of the starting alcohol alone, it highlights the ability of Lewis acids to generate reactive intermediates from alcohols that can lead to ring formation. For instance, the reaction of certain alcohols with aldehydes in the presence of BF₃·Et₂O can lead to the formation of fluorinated bicyclic compounds. acs.org

The table below summarizes Lewis acids commonly used in reactions involving fluorinated alcohols and their typical roles.

| Lewis Acid | Typical Role in Alcohol Reactions | Plausible Intermediate with this compound |

| Boron trifluoride etherate (BF₃·Et₂O) | Activation of hydroxyl groups, promotion of cyclization | [C₆H₃(CH₃)₂CF₂CH₂-O-BF₃]⁻ complex |

| Trimethylsilyl chloride (TMSCl) | In-situ protection or activation of alcohols | C₆H₃(CH₃)₂CF₂CH₂-O-TMS |

| Copper acetate | Catalyst for ring contraction and rearrangement | Copper-alkoxide complex |

This table is generated based on the general reactivity of Lewis acids with alcohols and may not represent experimentally verified intermediates for the specific compound of interest.

Hydrogen Atom Abstraction Reactions

Hydrogen atom abstraction (HAT) is a fundamental process in radical chemistry. For this compound, the most likely site for HAT is the benzylic C-H bond, should one exist, or the O-H bond of the alcohol. Given the structure, the focus is on the abstraction of the hydrogen atom from the hydroxyl group or potentially from the methyl groups on the aromatic ring under specific conditions.

The direct abstraction of a hydrogen atom from the benzylic carbon is not possible as it is quaternary. However, the hydroxyl hydrogen is susceptible to abstraction by a radical species. The bond dissociation energy (BDE) of the O-H bond is a key factor determining the feasibility of this process. Fluorination on the adjacent carbon can influence this BDE.

Mechanistic studies on the oxidation of benzylic alcohols have shown that the reaction can proceed through a HAT mechanism. acs.org In such cases, a radical initiator or a photocatalyst can generate a reactive species that abstracts the hydrogen atom from the hydroxyl group, leading to an alkoxy radical. This radical can then undergo further reactions. For example, in the presence of an oxidizing agent, the resulting radical can be oxidized to a ketone.

Recent advances have highlighted the use of photoredox catalysis for the functionalization of C-H bonds adjacent to alcohols. nih.gov While typically targeting α-C-H bonds, the principles can be extended to understand the general reactivity of the alcohol moiety. The process often involves the generation of a radical species that is a potent hydrogen atom abstractor.

A proposed general mechanism for HAT from the hydroxyl group of this compound is as follows:

Generation of a Radical Initiator (X•): This can be achieved through thermal or photochemical methods.

Hydrogen Abstraction: The initiator abstracts the hydrogen atom from the hydroxyl group. C₆H₃(CH₃)₂CF₂CH₂OH + X• → C₆H₃(CH₃)₂CF₂CH₂O• + HX

Fate of the Alkoxy Radical: The resulting alkoxy radical can undergo various transformations, such as fragmentation, rearrangement, or reaction with other species in the medium.

The table below outlines potential radical initiators and their expected reactivity in the context of hydrogen atom abstraction from an alcohol.

| Radical Initiator/System | Method of Generation | Plausible Reaction with this compound |

| tert-Butoxy radical (t-BuO•) | Thermal decomposition of di-tert-butyl peroxide | Abstraction of the hydroxyl hydrogen |

| Thiyl radical (RS•) | Photochemical or thermal methods from thiols or disulfides | Abstraction of the hydroxyl hydrogen |

| Photocatalyst (e.g., Ru(bpy)₃²⁺) | Visible light irradiation | Generation of a radical cation intermediate |

This table presents plausible scenarios based on general principles of radical chemistry and may not reflect specific experimental outcomes for the title compound.

Advanced Spectroscopic and Structural Characterization of 2 2,6 Dimethylphenyl 2,2 Difluoroethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of atomic connectivity and spatial arrangement.

¹H and ¹³C NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound in a suitable solvent like deuterochloroform (CDCl₃) reveals distinct signals for each proton environment. The aromatic protons of the dimethylphenyl group typically appear as a multiplet in the downfield region, while the methyl protons present as a sharp singlet further upfield. The methine proton (CH-OH) and the diastereotopic methylene (B1212753) protons (CH₂) adjacent to the fluorine-bearing carbon exhibit complex splitting patterns due to geminal and vicinal couplings with both protons and fluorine atoms.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the aromatic ring, the methyl groups, the methine carbon, and the carbon atom bonded to the two fluorine atoms (CF₂) all resonate at characteristic chemical shifts. The C-F coupling constants are particularly informative, with the CF₂ carbon appearing as a triplet due to coupling with the two fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Ar-H | 7.0 - 7.3 (m) | 127 - 138 |

| CH-OH | 4.8 - 5.2 (m) | 70 - 75 (t, JCF) |

| CH₃ | 2.3 - 2.5 (s) | 18 - 22 |

| OH | Variable | - |

| CF₂H | 5.8 - 6.2 (td) | 115 - 120 (t, JCF) |

Note: Predicted values are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary. 'm' denotes a multiplet, 's' a singlet, and 't' a triplet.

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. For this compound, the two fluorine atoms are diastereotopic due to the adjacent chiral center. This diastereotopicity should result in two distinct signals in the ¹⁹F NMR spectrum, appearing as a pair of doublets due to geminal F-F coupling. Each of these signals will be further split by coupling to the vicinal methine proton. The chemical shifts and coupling constants are sensitive to the molecule's conformation. In some difluoro compounds, the geminal fluorine atoms can exhibit complex second-order coupling effects. semanticscholar.org

Table 2: Predicted ¹⁹F NMR Data for this compound

| Assignment | ¹⁹F Chemical Shift (ppm, predicted) | Coupling Constants (Hz, predicted) |

| Fa | -120 to -130 | JFF (geminal) ≈ 250-300 |

| Fb | -120 to -130 | JHF (vicinal) ≈ 10-20 |

Note: Predicted values are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.

Advanced 2D NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space connectivities, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

A COSY experiment would reveal the correlation between vicinally coupled protons. For instance, it would show a cross-peak between the methine proton (CH-OH) and the methylene protons (CH₂), confirming their connectivity.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the CH, CH₂, and CH₃ groups to their corresponding carbon resonances. The diastereotopic nature of the methylene protons would be evident as two distinct proton signals correlating to the same carbon signal. youtube.com

While specific 2D NMR data for this compound is not available, the application of these techniques is standard practice for the complete structural elucidation of such molecules.

Vibrational Spectroscopy for Molecular Dynamics and Conformational Studies

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, provides valuable insights into the molecular vibrations, functional groups, and conformational preferences of a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting intermolecular hydrogen bonding in the condensed phase. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear in the 2850-3100 cm⁻¹ region. The strong C-F stretching vibrations are expected in the 1000-1200 cm⁻¹ region. Other fingerprint vibrations, such as C-O stretching and aromatic C=C bending, would also be present.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum, with characteristic bands for the substituted benzene (B151609) ring. The C-F stretching vibrations, while strong in the IR, are generally weaker in the Raman spectrum. The symmetric vibrations of the molecule are often more intense in the Raman spectrum, which can aid in the analysis of molecular symmetry and conformation. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹, predicted) | Raman Frequency (cm⁻¹, predicted) |

| O-H stretch | 3200-3600 (broad) | Weak |

| Ar-H stretch | 3000-3100 | Strong |

| Aliphatic C-H stretch | 2850-3000 | Strong |

| C=C aromatic stretch | 1450-1600 | Strong |

| C-F stretch | 1000-1200 (strong) | Weak |

| C-O stretch | 1000-1100 | Medium |

Note: Predicted values are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. In the analysis of this compound, mass spectrometry would be employed to confirm its molecular weight and to study the fragmentation pathways that occur upon ionization. This data is crucial for unambiguous identification and for gaining insights into the molecule's stability and bond strengths.

While specific experimental data for the mass spectrum of this compound is not widely available in the public domain, a theoretical analysis of its fragmentation can be proposed based on the principles of mass spectrometry and the known behavior of similar chemical structures. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals.

Hypothetical Fragmentation Data:

| Fragment Ion | Proposed Structure | m/z (Theoretical) |

| [M]+ | [C₁₀H₁₂F₂O]+ | 186.08 |

| [M-H₂O]+ | 168.07 | |

| [M-HF]+ | 166.08 | |

| [C₈H₉]+ | 2,6-dimethylphenyl cation | 105.07 |

| [C₇H₇]+ | Tropylium ion | 91.05 |

Note: The data in this table is theoretical and awaits experimental verification.

The fragmentation pattern would provide a unique fingerprint for this compound, allowing for its differentiation from isomers and other related compounds. The presence of two fluorine atoms would also be discernible through the characteristic isotopic patterns they produce.

X-ray Diffraction Studies for Solid-State Molecular Geometry

As of the current date, a published crystal structure for this compound has not been identified in the primary scientific literature or crystallographic databases. Therefore, a detailed table of its crystallographic parameters cannot be provided.

However, a hypothetical X-ray diffraction analysis would be expected to reveal key structural features. The steric hindrance imposed by the two methyl groups on the phenyl ring would likely influence the rotational orientation of the phenyl group relative to the difluoroethanol side chain. Furthermore, the analysis would precisely measure the C-F and C-O bond lengths, which are influenced by the electron-withdrawing nature of the fluorine atoms. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would also be elucidated, providing insight into the crystal packing and the supramolecular architecture of the compound in the solid state.

Computational Chemistry and Theoretical Investigations of 2 2,6 Dimethylphenyl 2,2 Difluoroethanol

Density Functional Theory (DFT) for Molecular Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of electronic structure and energetics for a wide range of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can elucidate the fundamental factors governing the behavior of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol.

The presence of multiple rotatable bonds in this compound gives rise to a complex potential energy surface with several possible conformers. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects. The rotation around the C-C bond connecting the phenyl ring and the fluoroethanol moiety, as well as the rotation of the hydroxyl group, are the primary degrees of freedom.

Table 1: Illustrative Conformational Analysis of a Substituted Ethanol (B145695)

| Conformer | Dihedral Angle (X-C-C-O) | Relative Energy (kcal/mol) | Key Interactions |

| Anti | ~180° | 0.00 | Minimized steric repulsion |

| Gauche 1 | ~60° | 0.5 - 1.5 | Potential for weak intramolecular interactions |

| Gauche 2 | ~-60° | 0.5 - 1.5 | Potential for weak intramolecular interactions |

Note: This table is illustrative and based on general principles of conformational analysis for substituted ethanols. Specific values for this compound would require dedicated DFT calculations.

The introduction of two fluorine atoms at the C2 position has a profound impact on the electronic properties of the ethanol moiety. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly increases the acidity of the hydroxyl proton. DFT calculations are well-suited to quantify this effect by computing the energetics of deprotonation. The calculated pKa values for fluorinated alcohols are consistently lower than their non-fluorinated counterparts. researchgate.net

The presence of the 2,6-dimethylphenyl group also influences the electronic environment. The methyl groups are weakly electron-donating, which could slightly counteract the acidifying effect of the fluorine atoms. However, the dominant effect is expected to be the fluorine substitution. DFT can also be used to analyze the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and intermolecular interactions. mdpi.com

Table 2: Predicted Acidity Trends based on Fluorine Substitution

| Compound | Predicted pKa Range | Influence of Substituents |

| Ethanol | ~16 | Reference |

| 2-Fluoroethanol | 14-15 | Inductive electron withdrawal by one fluorine |

| 2,2-Difluoroethanol (B47519) | 12-13 | Stronger inductive withdrawal by two fluorines |

| This compound | 12-13 | Minor electron-donating effect from methyl groups, dominated by fluorine effect |

Note: The pKa values are illustrative and based on known trends for fluorinated alcohols. researchgate.net Precise values require specific calculations.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. For reactions involving this compound, such as oxidation, dehydration, or substitution reactions, DFT can provide a detailed mechanistic understanding. nih.gov

For example, in a dehydration reaction to form a difluorostyrene (B1617740) derivative, DFT could be used to compare different possible pathways, such as E1-like or E2-like mechanisms, and determine the most energetically favorable route. The calculations would involve locating the transition state structures for each step and computing the corresponding energy barriers. This information is critical for optimizing reaction conditions and predicting product distributions. While specific mechanistic studies on this molecule are not widely published, the principles of using DFT to explore reaction pathways of fluorinated compounds are well-established. nih.gov

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules in a solvent environment. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of solvation, conformational dynamics, and intermolecular interactions.

The conformation of a flexible molecule like this compound can be significantly influenced by the surrounding solvent. MD simulations in different solvents (e.g., water, methanol (B129727), non-polar solvents) can reveal how the solvent molecules interact with the solute and affect its conformational preferences. rsc.org For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the hydroxyl group of the solute will be a dominant interaction. nih.gov

The reactivity of the molecule is also intimately linked to its solvation. The solvent can stabilize or destabilize transition states, thereby altering reaction rates. MD simulations can provide insights into the structure of the solvent shell around the molecule and how it changes along a reaction coordinate. This information is crucial for understanding solvent-mediated reaction mechanisms. researchgate.net

In mixed solvent systems, a solute may be preferentially solvated by one of the solvent components. MD simulations can quantify this phenomenon by analyzing the composition of the first solvation shell around the solute. For this compound in an aqueous-organic mixture, MD simulations could determine whether water or the organic co-solvent is the preferred solvent in the immediate vicinity of the molecule.

Furthermore, MD simulations provide a dynamic picture of hydrogen bonding. The formation and breaking of hydrogen bonds between the solute's hydroxyl group and solvent molecules, as well as potential intramolecular hydrogen bonds, can be tracked over time. The lifetime and dynamics of these hydrogen bonds are critical for understanding the molecule's properties and reactivity in solution. rsc.org Studies on similar fluorinated alcohols in aqueous solutions have highlighted the complex interplay between solute-solvent and solvent-solvent hydrogen bonding networks. nih.gov

Table 3: Illustrative Data from MD Simulation of a Fluorinated Alcohol in Aqueous Solution

| Property | Description | Illustrative Value/Observation |

| Radial Distribution Function (g(r)) of water oxygen around hydroxyl hydrogen | Describes the probability of finding a water molecule at a certain distance from the hydroxyl group. | A sharp first peak indicating a well-defined first solvation shell. |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the solute and solvent. | Can vary depending on the specific solvent and temperature. |

| Preferential Solvation Parameter | Quantifies the enrichment of one solvent component in the solvation shell. | In a water/methanol mixture, the composition of the first solvation shell may differ from the bulk. |

Note: This table presents the types of data that can be obtained from MD simulations. The specific values would be dependent on the simulation parameters and the specific system studied.

Theoretical Approaches to Structure-Reactivity Relationships in Fluorinated Alcohols

The unique reactivity of fluorinated alcohols, including this compound, is a subject of significant interest in computational chemistry. Theoretical investigations provide invaluable insights into the structure-reactivity relationships that govern their chemical behavior. These studies often employ a variety of computational methods to elucidate the underlying electronic and steric factors that differentiate fluorinated alcohols from their non-fluorinated analogs.

One of the primary areas of focus is the influence of fluorine substitution on the alcohol's properties. Fluorination can dramatically alter the physicochemical characteristics of a molecule, including its acidity, lipophilicity, and conformational preferences. nih.gov Computational models are essential for quantifying these effects and predicting how they will impact reactivity. For instance, theoretical calculations can be used to determine the pKa values of fluorinated alcohols, offering a measure of their acidity. acs.org These calculations have shown that the presence of fluorine atoms, with their strong electron-withdrawing nature, tends to increase the acidity of the alcohol. acs.org

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are powerful tools for exploring the conformational landscape of fluorinated alcohols. nih.gov The preferred three-dimensional arrangement of atoms in a molecule can significantly affect its ability to interact with other reactants. For example, computational studies on α-fluoroketones have revealed that their conformational preferences can influence their reactivity in reduction reactions. beilstein-journals.orgnih.gov In polar solvents, certain conformations that place the carbon-fluorine bond in a specific orientation relative to the carbonyl group are favored, which can impact the accessibility of the reactive site. beilstein-journals.org Similar principles apply to fluorinated alcohols, where intramolecular hydrogen bonding and steric interactions, such as those introduced by the bulky 2,6-dimethylphenyl group in this compound, play a crucial role in determining the most stable conformers.

Furthermore, theoretical approaches are employed to investigate the reaction mechanisms involving fluorinated alcohols. By mapping the potential energy surface of a reaction, computational chemists can identify transition states and intermediates, providing a detailed picture of how the reaction proceeds. researchgate.net This is particularly useful for understanding the role of fluorinated alcohols as solvents or promoters in organic reactions. researchgate.net Their ability to act as hydrogen-bond donors, coupled with their low nucleophilicity, makes them effective media for a variety of chemical transformations. researchgate.net

The table below presents a representative example of calculated physicochemical properties for a series of fluorinated alcohols, illustrating the impact of fluorination. While specific data for this compound is not publicly available, these values for analogous compounds demonstrate the trends that can be elucidated through computational chemistry.

| Compound | Calculated pKa | Calculated logD7.4 |

| 3-(4-aminophenyl)-propan-1-ol | 16.5 | 1.1 |

| 3-(4-aminophenyl)-2,2-difluoropropan-1-ol | 14.8 | 1.6 |

| 3-(4-aminophenyl)-3,3-difluoropropan-1-ol | 15.4 | 1.5 |

| 3-(4-aminophenyl)-2,2,3,3-tetrafluoropropan-1-ol | 14.1 | 2.1 |

This table is generated based on representative data from structure-property relationship studies of fluorinated compounds to illustrate the type of data obtained through computational and experimental methods. nih.gov

Applications of 2 2,6 Dimethylphenyl 2,2 Difluoroethanol As a Versatile Synthetic Building Block and Reaction Medium

Incorporation of the 2,2-Difluoroethyl Group in Organic Synthesis

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry, owing to the profound effects of fluorine on a compound's physicochemical and biological properties. The 2,2-difluoroethyl group, in particular, is a valuable motif, and 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol serves as a key reagent for its installation.

Synthesis of Substituted Difluoromethylated Carbinols

The parent compound, this compound, is a launchpad for the synthesis of a diverse array of more complex difluoromethylated carbinols. The hydroxyl group provides a reactive handle for a multitude of chemical transformations, including esterification, etherification, and oxidation, allowing for the generation of a library of derivatives. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, enabling further functionalization. These tailored carbinols are crucial intermediates in the construction of larger, more intricate molecular frameworks.

Integration into Complex Organic Scaffolds of Research Interest

The 2,2-difluoroethyl moiety, once introduced, can be carried through numerous synthetic steps, allowing for its incorporation into complex organic scaffolds. This is of particular importance in the design of novel pharmaceuticals and advanced materials. The steric bulk of the 2,6-dimethylphenyl group can play a crucial role in directing the stereochemical outcome of subsequent reactions, providing a level of asymmetric control in the synthesis of chiral molecules.

Role as an Intermediate in the Synthesis of Specialty Fluorochemicals

Beyond its direct application as a building block, this compound is a pivotal intermediate in the production of various specialty fluorochemicals. Its bifunctional nature, possessing both a hydroxyl group and an aromatic ring, facilitates a broad spectrum of chemical modifications.

Precursors for Polymeric Materials

The hydroxyl functionality of this compound allows it to be utilized as a monomer in polymerization reactions. Conversion to monomers such as acrylates or methacrylates enables its incorporation into polymer chains, thereby imparting the unique properties of the fluoroalcohol, including enhanced thermal stability and chemical resistance, to the resulting polymeric materials. Such fluorinated polymers are sought after for high-performance applications.

Intermediates in Agrochemical and Fine Chemical Synthesis

The 2,2-difluoroethyl group is a desirable feature in the design of modern agrochemicals due to the increased metabolic stability and altered electronic properties it confers upon a molecule. This compound can serve as a starting material for the synthesis of complex active ingredients in pesticides and herbicides. In the realm of fine chemicals, it is a versatile precursor for a wide range of fluorinated compounds utilized in research and specialized industrial applications. As a general class of compounds, aliphatic fluorine-containing intermediates like 2,2-difluoroethanol (B47519) are important for synthesizing pharmaceuticals and agrochemicals. google.comgoogle.com

Advanced Analytical Methodologies for Research on Fluorinated Organic Compounds, Including 2 2,6 Dimethylphenyl 2,2 Difluoroethanol

High-Resolution Mass Spectrometry-Based Techniques

High-resolution mass spectrometry (HRMS) is a cornerstone of modern analytical chemistry, providing highly accurate mass measurements that are crucial for identifying and structuring elucidate unknown compounds in complex samples. nih.govyoutube.com This precision allows for the confident determination of elemental formulas from a measured mass. nih.gov Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are frequently employed for this purpose. youtube.comau.dk

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Complex Mixtures

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful and standard method for the analysis of fluorinated organic compounds. chromatographyonline.com This technique combines the separation capabilities of liquid chromatography with the sensitive and precise detection of HRMS, making it ideal for resolving numerous analytes within complex matrices. chromatographyonline.comyoutube.com It is routinely used for both the targeted quantification of known compounds and the non-targeted screening for unknown fluorinated residuals. chromatographyonline.com

The application of LC-HRMS would enable the separation of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol from other components in a sample, followed by its detection with high mass accuracy. This helps in distinguishing it from isobaric interferences—other compounds that have the same nominal mass but a different exact mass and elemental composition. Advanced LC techniques, such as two-dimensional liquid chromatography (LCxLC), can be employed to further increase the chromatographic peak capacity for analyzing exceptionally complex mixtures like aqueous film-forming foams (AFFF). unifi.it

Table 1: Illustrative Parameters for LC-HRMS Analysis of Fluorinated Compounds

| Parameter | Typical Setting | Purpose |

| LC Column | Reversed-phase (e.g., C18) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of water and organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate. | Elutes compounds from the column for detection. |

| MS Analyzer | Orbitrap, Quadrupole Time-of-Flight (QTOF) | Provides high-resolution mass data (e.g., >70,000 FWHM). nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | Creates charged ions from the analyte molecules for MS detection. |

| Scan Mode | Full scan for screening; data-dependent MS/MS for fragmentation and structural confirmation. | Acquires mass spectra of parent ions and their fragments. |

Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR-MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers the highest achievable mass resolution and accuracy among all mass spectrometry techniques. mdpi.comdtic.mil This unparalleled resolving power allows for the confident assignment of elemental formulas to tens of thousands of individual compounds within a single complex sample, a capability that has been leveraged in fields like "petroleomics" and metabolomics. nih.govdtic.mil

In a DI-FT-ICR-MS setup, the sample is introduced directly into the mass spectrometer's ion source without prior chromatographic separation. mdpi.com This provides a rapid and comprehensive "fingerprint" of the sample's chemical composition. weizmann.ac.il The core principle of FT-ICR-MS involves using a strong magnetic field to trap ions, which then rotate at a cyclotron frequency that is inversely proportional to their mass-to-charge ratio. mdpi.com Measuring this frequency with high precision yields an extremely accurate mass measurement. While not as common for routine quantification as LC-MS, DI-FT-ICR-MS is an invaluable tool for the discovery and identification of novel or unknown fluorinated compounds in complex mixtures. mdpi.comnih.gov

Comprehensive Fluorine Quantification Methods

While HRMS techniques are excellent for identifying individual compounds, they often miss a significant portion of the total organofluorine content in a sample, especially when analytical standards are unavailable. nih.govchemours.com Comprehensive quantification methods address this gap by measuring the total amount of fluorine, providing a more complete picture of contamination.

Total Oxidizable Precursors (TOP) Assay

The Total Oxidizable Precursor (TOP) assay is a powerful sample preparation technique designed to indirectly quantify the concentration of unknown polyfluorinated compounds that can act as precursors to more stable perfluoroalkyl acids (PFAAs). diva-portal.orgnih.govacs.org Many fluorinated compounds, which might be missed in a standard targeted analysis, can be transformed in the environment or through metabolic processes into terminal PFAAs. diva-portal.org

The TOP assay employs a strong chemical oxidation process, typically using heat-activated persulfate under basic conditions, to convert these oxidizable precursors into specific, stable PFAAs (primarily perfluoroalkyl carboxylic acids, or PFCAs). diva-portal.orgnih.govalsglobal.com The sample is analyzed before and after oxidation using a targeted method like LC-MS/MS. diva-portal.org An increase in the concentration of specific PFCAs after oxidation indicates the presence and concentration of their precursors in the original sample. nih.gov This method helps to reveal the hidden burden of fluorinated compounds that are not typically included in targeted analyses. nih.govacs.org It has been successfully applied to environmental samples and even to test the oxidizability of fluorinated pharmaceuticals. acs.org

Table 2: Principle of the Total Oxidizable Precursor (TOP) Assay

| Step | Description | Outcome |

| 1. Pre-TOP Analysis | A portion of the sample is analyzed using a standard targeted method (e.g., LC-MS/MS) to quantify baseline concentrations of stable PFAAs. | Baseline PFAA concentrations. |

| 2. Oxidation | The remaining sample is treated with a strong oxidant (e.g., NaOH and K₂S₂O₈ at 85°C). alsglobal.com | Oxidizable precursors are converted into stable PFCAs and other PFAAs. nih.gov |

| 3. Post-TOP Analysis | The oxidized sample is neutralized and re-analyzed using the same targeted method. | Final PFAA concentrations. |

| 4. Calculation | The pre-TOP concentrations are subtracted from the post-TOP concentrations. | The difference reveals the concentration of oxidizable precursors in the original sample. nih.gov |

Adsorbable Organic Fluorine (AOF) and Extractable Organic Fluorine (EOF) Analysis by Combustion Ion Chromatography (CIC)

Adsorbable Organic Fluorine (AOF) and Extractable Organic Fluorine (EOF) are methods used to measure the total amount of organic fluorine in a sample, providing a sum parameter that includes all organofluorine compounds, not just PFAS. acs.orgbizngo.org The analysis is performed using Combustion Ion Chromatography (CIC). nih.govresearchgate.netnorden.org

The CIC process involves the high-temperature combustion of a sample, which converts all fluorine atoms into gaseous hydrogen fluoride (B91410) (HF). norden.orgtudelft.nl This gas is then captured in an aqueous absorption solution, and the resulting fluoride ions are quantified using ion chromatography. tudelft.nlshimadzu.com

Adsorbable Organic Fluorine (AOF): This method is designed for aqueous samples like wastewater or surface water. nih.goventhalpy.com The water sample is passed through a column containing an adsorbent, typically granular activated carbon (GAC), which traps the organic fluorine compounds. shimadzu.comnemi.gov The carbon is then combusted to measure the total adsorbed fluorine. shimadzu.com Inorganic fluoride is rinsed from the carbon prior to combustion to ensure only organic fluorine is measured. enthalpy.com The USEPA has published Draft Method 1621 for AOF analysis in aqueous matrices. nemi.govshimadzu.com

Extractable Organic Fluorine (EOF): This method is applied to solid or semi-solid matrices, such as soil, sediment, or food contact materials. nih.govdioxin20xx.orgnih.gov The organic fluorine compounds are first extracted from the sample using a suitable solvent (e.g., methanol). nih.govdioxin20xx.org An aliquot of this extract is then injected into the CIC system for combustion and analysis. nih.gov

These methods are valuable screening tools because they capture a much broader range of fluorinated substances than targeted analysis, including novel PFAS, fluorinated pharmaceuticals, and pesticides. shimadzu.comshimadzu.com

Table 3: Comparison of AOF and EOF Methods

| Feature | Adsorbable Organic Fluorine (AOF) | Extractable Organic Fluorine (EOF) |

| Typical Matrix | Aqueous (e.g., wastewater, groundwater, surface water). nih.gov | Solid/Semi-solid (e.g., soil, sediment, sludge, consumer products). dioxin20xx.org |

| Principle | Adsorption of organofluorines onto activated carbon. shimadzu.com | Solvent extraction of organofluorines from the matrix. dioxin20xx.org |

| Key Step | Passing the water sample through a GAC column. nemi.gov | Extracting the solid sample with an organic solvent. nih.gov |

| Measurement | The GAC with adsorbed compounds is analyzed by CIC. shimadzu.com | An aliquot of the solvent extract is analyzed by CIC. nih.gov |

| Purpose | To quantify the total amount of organofluorines that can be adsorbed from water. | To quantify the total amount of organofluorines that can be extracted from a solid. |

Non-Targeted Analysis and Suspect Screening Approaches

Given that thousands of fluorinated compounds exist, with many lacking commercial standards, non-targeted and suspect screening approaches are essential for comprehensive chemical characterization. eurofinsus.comamazonaws.com These powerful techniques rely on HRMS to detect and identify unknown or suspected chemicals in a sample with minimal prior knowledge. nih.goveurofinsus.com

Suspect Screening Analysis (SSA) involves searching the acquired HRMS data against a predefined list of "suspect" chemicals. au.dkamazonaws.com This list can contain hundreds or thousands of compounds of interest, including known fluorinated substances, their predicted metabolites, and transformation products. researchgate.netresearchgate.net A compound is tentatively identified if a feature is detected in the sample that matches the suspect's exact mass, isotopic pattern, and, if MS/MS data is acquired, its fragmentation pattern. sciex.com

Non-Targeted Analysis (NTA) is a more exploratory "bottom-up" approach. amazonaws.com Instead of searching for specific compounds, NTA workflows aim to detect all chemical features present in a sample above a certain threshold. sciex.com These features are then filtered to remove background noise and known interferences. The remaining unknown features are prioritized, and their elemental formulas and potential structures are elucidated using their exact mass, isotopic distribution, and fragmentation spectra. researchgate.netsciex.com NTA is crucial for discovering entirely new and emerging fluorinated contaminants that are not on any suspect list. eurofinsus.com

For a compound like this compound, SSA would be used if it were on a list of potential industrial chemicals or byproducts. If its presence was entirely unknown, an NTA workflow would be the only way to detect and identify it.

Table 4: Generalized Workflow for Suspect and Non-Targeted Screening

| Step | Suspect Screening Analysis (SSA) | Non-Targeted Analysis (NTA) |

| 1. Data Acquisition | Acquire full-scan HRMS data (and often data-dependent MS/MS). nih.gov | Acquire full-scan HRMS data (and often data-independent MS/MS like SWATH DIA). sciex.com |

| 2. Compound List | Use a predefined list of suspect compounds with their exact masses. amazonaws.com | No predefined list is used initially. |

| 3. Data Processing | Search for features matching the exact masses on the suspect list. nih.gov | Perform peak picking, deconvolution, and alignment to create a list of all detected features. sciex.com |

| 4. Filtering | Confirm hits using isotopic pattern and fragmentation data. sciex.com | Filter features by comparing to blanks, checking peak shape, and removing known contaminants. sciex.com |

| 5. Identification | Assign confidence level to identified suspects. researchgate.net | Elucidate elemental formulas and candidate structures for unknown features using mass, isotope, and fragment data. researchgate.net |

Future Research Directions and Emerging Perspectives in the Chemistry of 2 2,6 Dimethylphenyl 2,2 Difluoroethanol

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on environmental stewardship necessitates the development of greener and more sustainable methods for synthesizing valuable fluorinated compounds like 2-(2,6-dimethylphenyl)-2,2-difluoroethanol. Future research in this area is likely to concentrate on several key strategies that prioritize atom economy, reduce waste, and utilize less hazardous reagents.

One promising direction is the exploration of continuous flow chemistry . This technology offers significant advantages over traditional batch processes, particularly for reactions involving gases with low boiling points, such as fluoroform (CHF3), which is an inexpensive and atom-economical source for difluoromethyl groups. rsc.orgpolyu.edu.hk Continuous flow reactors can safely handle high-pressure gas-liquid reactions, improve reaction efficiency, and allow for precise control over reaction parameters, potentially leading to higher yields and purity of this compound. rsc.orgpolyu.edu.hk

Another avenue for sustainable synthesis is the advancement of biocatalytic methods . The use of enzymes, such as lipases, for the synthesis of fluorinated compounds is an emerging field. nih.gov Directed evolution of enzymes could lead to biocatalysts capable of highly selective and efficient synthesis of chiral this compound derivatives under mild, aqueous conditions, thereby avoiding the use of harsh reagents and organic solvents. acs.org The enantioselective synthesis of related β,β-difluoro-α-amino acid derivatives has already demonstrated the potential of biocatalysis in creating complex chiral fluorinated molecules. nih.gov

Furthermore, the development of catalytic methods that utilize more benign fluorinating agents is a critical area of research. bohrium.com Moving away from stoichiometric and often hazardous reagents towards catalytic cycles with high turnover numbers would significantly improve the sustainability profile of the synthesis of this compound. frontiersin.org Research into photocatalytic methods, which can activate otherwise inert C-H bonds for difluoromethylation under mild conditions using visible light, also presents a sustainable and powerful synthetic strategy. acs.org

| Sustainable Synthetic Strategy | Key Advantages | Potential Application for this compound |

| Continuous Flow Chemistry | Enhanced safety, improved efficiency, precise process control. rsc.orgpolyu.edu.hk | Synthesis from fluoroform as a difluoromethyl source. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.govacs.org | Enantioselective synthesis of chiral derivatives. |

| Advanced Catalytic Methods | High atom economy, use of benign reagents. bohrium.comfrontiersin.org | Direct and efficient introduction of the difluoroethanol moiety. |

| Photocatalysis | Mild reaction conditions, activation of inert bonds. acs.org | Late-stage functionalization and novel synthetic pathways. |

Exploration of Novel Reactivity Modes and Mechanistic Studies for the gem-Difluoroethanol System

The unique electronic properties of the gem-difluoroethanol group in this compound suggest a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations and gain a deeper mechanistic understanding of this functional group.

The gem-difluoroethanol moiety can be considered a bioisostere of a carbonyl group or a peptide bond, which makes its derivatives of interest in medicinal chemistry. rsc.org Mechanistic studies into group transfer reactions involving the difluoroethanol unit could reveal new ways to construct complex molecules. youtube.comyoutube.comyoutube.comyoutube.com Understanding the transition states and intermediates in these reactions will be crucial for controlling their outcomes. youtube.comyoutube.com

Fluorinated alcohols are known to act as powerful promoters for a variety of organic reactions due to their strong hydrogen-bonding ability and low nucleophilicity. researchgate.netarkat-usa.orgrsc.orgacs.orgresearchgate.net Investigating the role of the hydroxyl group in this compound in promoting intramolecular or intermolecular reactions could lead to the discovery of new synthetic methodologies. For instance, its ability to stabilize cationic intermediates could be exploited in novel cyclization or rearrangement reactions. acs.org

The reactivity of the C-F bonds in the gem-difluoroethanol system is another area ripe for exploration. While generally stable, these bonds can be activated under specific conditions. Mechanistic studies, potentially using isotopic labeling or computational methods, could elucidate the pathways of C-F bond activation and functionalization, opening up possibilities for converting this compound into other valuable fluorinated building blocks.

| Area of Reactivity Exploration | Potential Outcomes | Key Mechanistic Questions |

| Group Transfer Reactions | New methods for constructing complex molecules. youtube.comyoutube.comyoutube.comyoutube.com | What are the transition state geometries and the nature of the intermediates? |

| Role as a Reaction Promoter | Discovery of novel synthetic methodologies. researchgate.netarkat-usa.orgrsc.orgacs.orgresearchgate.net | How does the hydroxyl group activate substrates and stabilize intermediates? |

| C-F Bond Activation | Synthesis of new fluorinated building blocks. | What are the mechanisms of C-F bond cleavage and functionalization? |

Rational Design of Functionalized Derivatives through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new molecules with desired properties. emerginginvestigators.orgnih.govrsc.org Applying these methods to this compound can accelerate the discovery of functionalized derivatives with enhanced performance characteristics.

Furthermore, computational methods can be employed to study the non-covalent interactions of these molecules, which play a critical role in their self-assembly and interaction with biological targets. rsc.orgnih.gov By simulating these interactions, researchers can design derivatives of this compound that are pre-organized for specific applications, such as the formation of liquid crystals or as enzyme inhibitors. nih.govacs.orgnih.gov

The prediction of spectroscopic properties, such as NMR chemical shifts, through computational chemistry can also aid in the characterization of newly synthesized derivatives. acs.org This synergy between computational prediction and experimental verification can significantly streamline the research and development process.

| Computational Approach | Predicted Properties | Application in Derivative Design |

| Density Functional Theory (DFT) | Geometric and electronic structures, dipole moments. nih.govresearchgate.netaip.org | Design of molecules with specific electronic properties for materials science. |

| Non-Covalent Interaction (NCI) Analysis | Self-assembly behavior, binding affinities. rsc.orgnih.gov | Design of liquid crystals and biologically active molecules. |

| Spectroscopic Property Prediction | NMR chemical shifts, vibrational frequencies. acs.org | Aiding in the characterization of new compounds. |

Expansion of Synthetic Applications in Advanced Materials Science

The unique properties of fluorinated compounds make them highly valuable in the field of advanced materials science. acs.orgnih.gov Future research should focus on leveraging this compound and its derivatives as building blocks for novel materials with tailored functionalities.

One of the most promising areas is the development of fluorinated liquid crystals . nih.govacs.orgnih.govtandfonline.comdaneshyari.com The incorporation of fluorine can significantly influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, of liquid crystalline materials. nih.govacs.org By designing and synthesizing a series of derivatives of this compound with varying molecular shapes and polarities, it may be possible to create new liquid crystal phases with enhanced performance for display and sensor applications.

Another significant application lies in the synthesis of fluoropolymers . nih.govgoogle.comgoogle.comresearchgate.netresearchgate.net The gem-difluoroethanol moiety can be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl ether, to produce monomers for the synthesis of fluorinated polymers. researchgate.netgoogle.com These polymers are expected to exhibit valuable properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of applications, including advanced coatings, membranes, and optical materials. nih.govgoogle.comgoogle.com The biocatalytic synthesis of fluorinated polyesters has already shown the feasibility of creating such polymers from fluorinated diols. nih.gov

| Material Application | Key Properties Conferred by Fluorine | Potential Use of this compound Derivatives |

| Liquid Crystals | Modified mesomorphic behavior, enhanced dielectric anisotropy. nih.govacs.orgnih.govtandfonline.comdaneshyari.com | As core structures for novel liquid crystalline materials. |

| Fluoropolymers | High thermal stability, chemical resistance, low surface energy. nih.govgoogle.comgoogle.comresearchgate.netresearchgate.net | As monomers for the synthesis of advanced functional polymers. |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(2,6-Dimethylphenyl)-2,2-difluoroethanol?

- Methodological Answer : The compound is typically synthesized via reduction of ester precursors. For example, ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol . Catalytic hydrogenation, as described for structurally similar 2,2-difluoroethanol derivatives, may also be adapted by substituting the aryl substrate . Additionally, difluoromethylation of phenolic intermediates (e.g., using sodium 2-chloro-2,2-difluoroacetate) followed by functional group modifications could provide access to the target compound .

Q. How can the structural integrity and purity of this compound be confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>19</sup>F NMR can confirm the presence of fluorine atoms and the aromatic dimethylphenyl group.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula.

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) enable precise determination of bond lengths and angles .

- Chromatography : HPLC or GC-MS assesses purity, with retention times compared to known standards .

Q. What are the primary chemical reactions exhibited by this compound?

- Methodological Answer : Key reactions include:

- Oxidation : Conversion to ketones or carboxylic acids using oxidizing agents like Jones reagent.